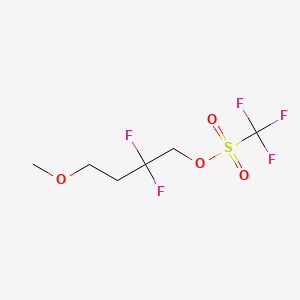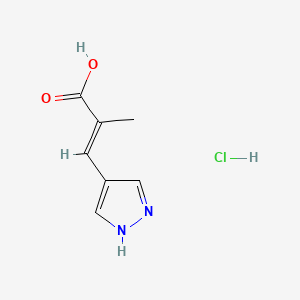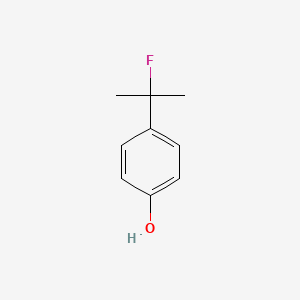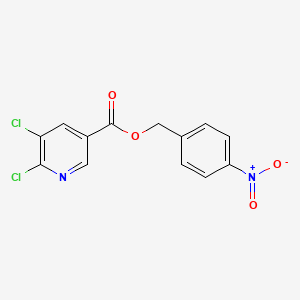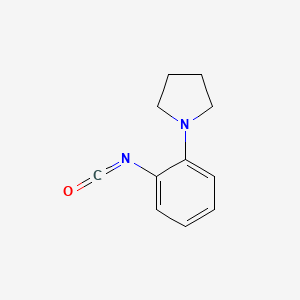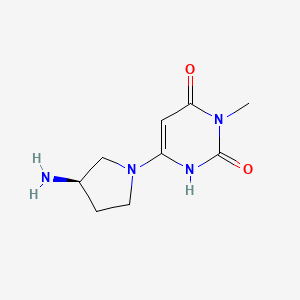
(R)-6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry, and a tetrahydropyrimidine-dione moiety, which is often associated with biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate pyrrolidine and pyrimidine precursors under controlled conditions. One common method involves the use of a pyrrolidine derivative and a pyrimidine dione precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency .
化学反应分析
Types of Reactions
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials .
作用机制
The mechanism of action of 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
What sets 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its specific stereochemistry and the combination of the pyrrolidine and tetrahydropyrimidine-dione moieties.
属性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N4O2/c1-12-8(14)4-7(11-9(12)15)13-3-2-6(10)5-13/h4,6H,2-3,5,10H2,1H3,(H,11,15)/t6-/m1/s1 |
InChI 键 |
UGJRXUBHLURIGO-ZCFIWIBFSA-N |
手性 SMILES |
CN1C(=O)C=C(NC1=O)N2CC[C@H](C2)N |
规范 SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


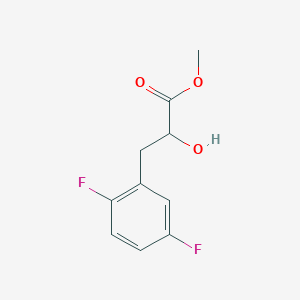
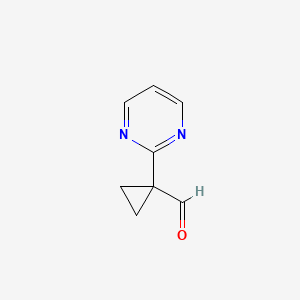
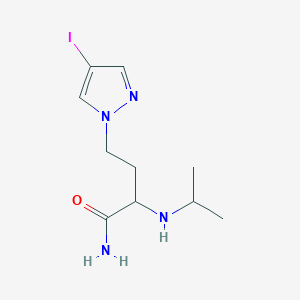
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
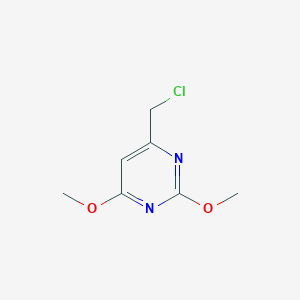

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
